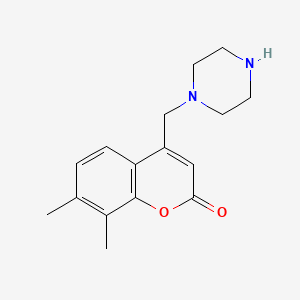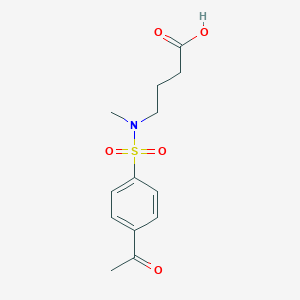![molecular formula C23H19FN4O3 B2841734 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 921871-03-6](/img/structure/B2841734.png)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is an organic compound with a complex molecular structure. This compound belongs to the class of pyridopyrimidines, a group of compounds known for their pharmacological significance due to their potential biological activities. It features distinct functional groups such as the phenethyl group, dihydropyridopyrimidine core, and a fluorophenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridopyrimidine core, followed by the introduction of the phenethyl group and finally the fluorophenylacetamide side chain. Key intermediates are usually prepared through methods such as condensation reactions, nucleophilic substitutions, and cyclizations, often requiring catalysts, specific solvents, and controlled temperatures to optimize yields.
Industrial Production Methods: For large-scale production, the synthetic process is optimized for efficiency and cost-effectiveness. This involves selecting reagents and solvents that are not only effective but also economically viable and environmentally friendly. Automation and continuous flow chemistry are often employed to streamline production and ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the phenethyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may affect the carbonyl groups in the pyridopyrimidine core, potentially converting them into alcohols.
Substitution: The aromatic fluorine atom can be substituted via nucleophilic aromatic substitution reactions, creating a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are employed, often under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, along with catalysts and sometimes elevated temperatures, facilitate substitution reactions.
Major Products Formed: Depending on the reaction conditions and reagents used, major products include hydroxylated, reduced, or substituted derivatives of the original compound. Each modification can significantly alter the compound’s physical and chemical properties, potentially leading to new applications.
Scientific Research Applications
In Chemistry: This compound serves as a useful intermediate in the synthesis of more complex molecules due to its reactive functional groups.
In Biology: Studies have explored its role as a potential bioactive compound, investigating its interactions with various biomolecules.
In Medicine: Research indicates potential therapeutic applications, including anti-inflammatory, antiviral, or anticancer properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
In Industry: The compound finds applications in the development of new materials, such as polymers or nanomaterials, due to its versatile chemical nature.
Mechanism of Action
The compound’s biological effects are primarily driven by its ability to interact with molecular targets such as enzymes, receptors, or nucleic acids. The dihydropyridopyrimidine core is critical for binding interactions, while the phenethyl and fluorophenylacetamide groups modulate the compound’s affinity and selectivity. These interactions can inhibit or modulate the activity of specific proteins, affecting various biochemical pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-2,4-dione: Lacks the phenethyl and fluorophenylacetamide groups, altering its biological activity.
3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine: Similar core structure but with different substitutions.
2-(3-phenethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidin-1-yl)acetamide: Analogous structure but without the fluorophenyl group.
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-17-9-4-5-10-18(17)26-20(29)15-28-19-11-6-13-25-21(19)22(30)27(23(28)31)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCAXKPTMACRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
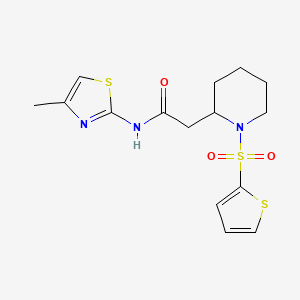
![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)
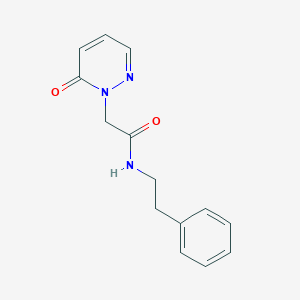
![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)
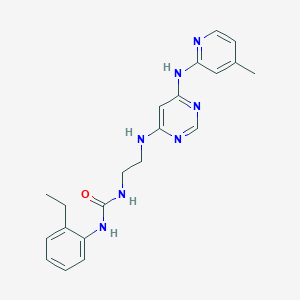
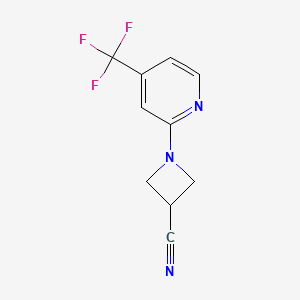
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)

![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)
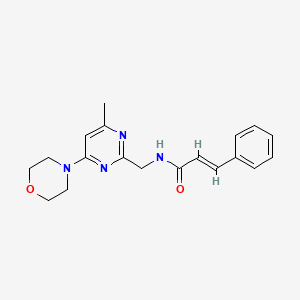
![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)
